![molecular formula C32H22N4O4 B14250130 3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline CAS No. 491596-27-1](/img/structure/B14250130.png)
3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features two benzoxazole groups attached to a central phenylene ring, which is further connected to two aniline groups through ether linkages. The presence of benzoxazole moieties imparts significant photophysical properties, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline typically involves multiple steps, starting with the preparation of the benzoxazole units. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions to form benzoxazole rings. These benzoxazole units are then linked to a central phenylene ring through etherification reactions, often using reagents like potassium carbonate and dimethylformamide (DMF) as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of optical brighteners and photostabilizers for polymers.
作用機序
The mechanism of action of 3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is primarily based on its ability to absorb and emit light. The benzoxazole groups play a crucial role in this process by facilitating excited-state intramolecular proton transfer (ESIPT), which leads to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and optical sensing.
類似化合物との比較
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with benzoxazole groups, known for its high fluorescence quantum yield.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative used as an optical brightener.
Uniqueness
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is unique due to its specific structural arrangement, which provides distinct photophysical properties and makes it suitable for specialized applications in fluorescence-based techniques and materials science.
特性
CAS番号 |
491596-27-1 |
|---|---|
分子式 |
C32H22N4O4 |
分子量 |
526.5 g/mol |
IUPAC名 |
3-[4-(3-aminophenoxy)-2,5-bis(1,3-benzoxazol-2-yl)phenoxy]aniline |
InChI |
InChI=1S/C32H22N4O4/c33-19-7-5-9-21(15-19)37-29-18-24(32-36-26-12-2-4-14-28(26)40-32)30(38-22-10-6-8-20(34)16-22)17-23(29)31-35-25-11-1-3-13-27(25)39-31/h1-18H,33-34H2 |
InChIキー |
JHYAZLGVJDYYQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3OC4=CC=CC(=C4)N)C5=NC6=CC=CC=C6O5)OC7=CC=CC(=C7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
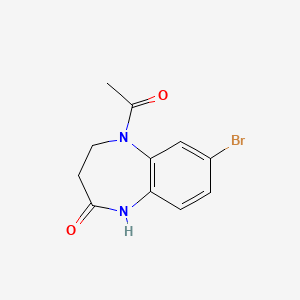
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
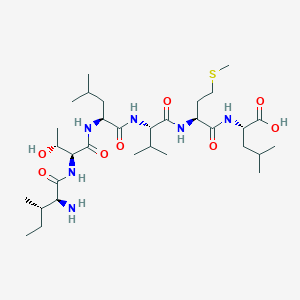
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
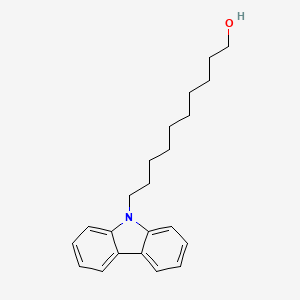
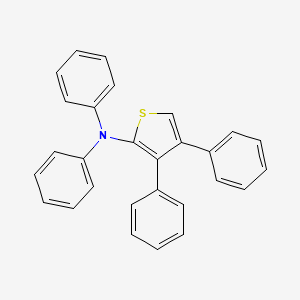
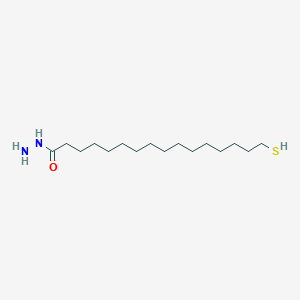
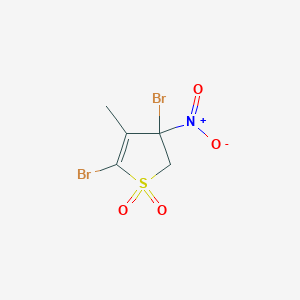

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
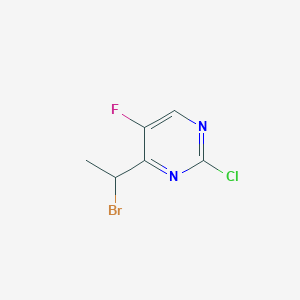
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
